
Cbdpa (crm)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cannabidiphorolic Acid, also known as Cannabidiphorolic Acid Certified Reference Material, is a compound categorized as a precursor in the synthesis of Cannabidiphorol. It is a certified reference material that has been manufactured and tested to meet international standards. This compound is primarily used in research and forensic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cannabidiphorolic Acid is synthesized through a series of chemical reactions involving the cyclization of specific precursor molecules. The synthetic route typically involves the use of organic solvents and catalysts to facilitate the reaction. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of Cannabidiphorolic Acid involves large-scale chemical synthesis using automated equipment. The process is optimized for efficiency and yield, with stringent quality control measures in place to ensure the consistency and purity of the final product. The compound is then formulated into a solution, typically in acetonitrile, for use as a reference material .
Chemical Reactions Analysis
Types of Reactions
Cannabidiphorolic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving Cannabidiphorolic Acid include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from the reactions of Cannabidiphorolic Acid depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Scientific Research Applications
Cannabidiphorolic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of cannabinoids.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its therapeutic potential and pharmacological properties.
Industry: Utilized in the development and testing of cannabinoid-based products.
Mechanism of Action
The mechanism of action of Cannabidiphorolic Acid involves its interaction with specific molecular targets and pathways. The compound is known to interact with cannabinoid receptors, such as CB1 and CB2, which are part of the endocannabinoid system. These interactions can modulate various physiological processes, including pain perception, inflammation, and immune response .
Comparison with Similar Compounds
Cannabidiphorolic Acid is structurally similar to other cannabinoids, such as Cannabichromephorolic Acid and Cannabidivarinic Acid. it is unique in its specific chemical structure and the presence of certain functional groups that differentiate it from other cannabinoids. This uniqueness contributes to its distinct biological activities and potential therapeutic applications .
List of Similar Compounds
- Cannabichromephorolic Acid
- Cannabidivarinic Acid
- Cannabigerolic Acid
- Cannabichromene
- Cannabinol
Properties
Molecular Formula |
C24H34O4 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
6-heptyl-2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzoic acid |
InChI |
InChI=1S/C24H34O4/c1-5-6-7-8-9-10-17-14-20(25)22(23(26)21(17)24(27)28)19-13-16(4)11-12-18(19)15(2)3/h13-14,18-19,25-26H,2,5-12H2,1,3-4H3,(H,27,28)/t18-,19+/m0/s1 |
InChI Key |
NVMFNBSPRTZODN-RBUKOAKNSA-N |
Isomeric SMILES |
CCCCCCCC1=CC(=C(C(=C1C(=O)O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O |
Canonical SMILES |
CCCCCCCC1=CC(=C(C(=C1C(=O)O)O)C2C=C(CCC2C(=C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


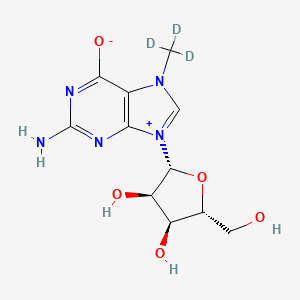


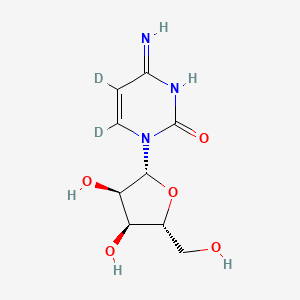
![N,N-diethyl-2-[2-[[4-(2-methylpropoxy)phenyl]methyl]-5-nitrobenzimidazol-1-yl]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B10827521.png)
![2-[2-[(4-butan-2-yloxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B10827523.png)

![Methyl (1S,9S,14E,15R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B10827537.png)
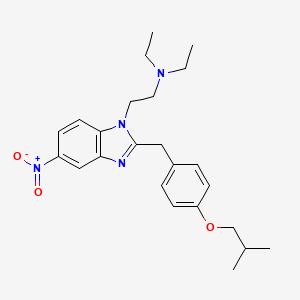
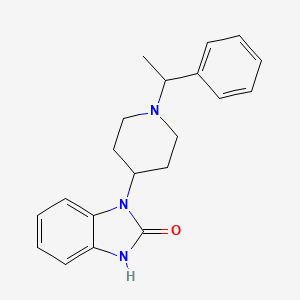
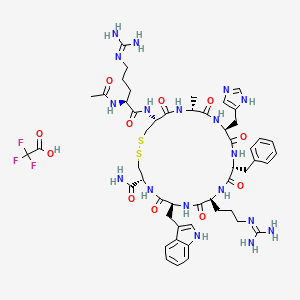
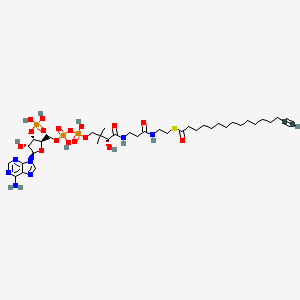
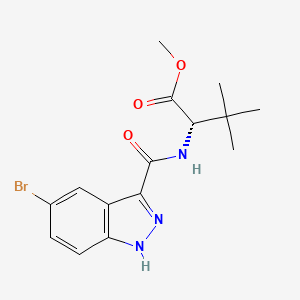
![Ethyl 3,3-dimethyl-2-[(1-pent-4-enylindazole-3-carbonyl)amino]butanoate](/img/structure/B10827576.png)
